Methyl 2-nitro-4-(trifluoromethyl)benzoate
Overview
Description
Methyl 2-nitro-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6F3NO4. It is a derivative of benzoic acid, characterized by the presence of a nitro group at the 2-position and a trifluoromethyl group at the 4-position. This compound is of significant interest in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties.
Scientific Research Applications
Methyl 2-nitro-4-(trifluoromethyl)benzoate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules.
Safety and Hazards
Future Directions
“Methyl 2-nitro-4-(trifluoromethyl)benzoate” is an important intermediate in the pharmaceutical and pesticide industries . It is used in the synthesis of various compounds such as nitenpyram, isoxazole grass ketone, and TRPV1 receptor antagonists . The future directions of this compound could involve its use in the synthesis of other pharmaceutical and pesticide compounds.
Relevant Papers The relevant papers retrieved do not provide additional information beyond what has been mentioned above .
Mechanism of Action
Target of Action
Methyl 2-nitro-4-(trifluoromethyl)benzoate is a significant intermediate in the synthesis of various pharmaceutical and agrochemical products . It is used in the preparation of compounds such as nitenpyram, isoxazole herbicide, and TRPV1 receptor antagonists . These targets play crucial roles in their respective biological systems.
Mode of Action
The trifluoromethyl group in the compound is often associated with increased lipophilicity, which can enhance the interaction with its targets .
Biochemical Pathways
The specific biochemical pathways affected by this compound are dependent on the final products synthesized using it as an intermediate. For instance, when used in the synthesis of nitenpyram, it affects the nicotinic acetylcholine receptor pathway .
Pharmacokinetics
The trifluoromethyl group is known to influence the pharmacokinetic properties of bioactive compounds, often enhancing metabolic stability and lipophilicity .
Result of Action
The molecular and cellular effects of this compound are largely determined by the final products synthesized from it. For example, nitenpyram, one of the products synthesized from this compound, acts as an insecticide by blocking neural messages in insects, leading to their paralysis and eventual death .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, it should be stored at 2-8°C and protected from light to maintain its stability . The compound’s efficacy and action can also be influenced by factors such as pH, temperature, and the presence of other compounds in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing Methyl 2-nitro-4-(trifluoromethyl)benzoate involves the hydrolysis of 2-nitro-4-(trifluoromethyl)benzonitrile under basic or acidic conditions to produce 2-nitro-4-(trifluoromethyl)benzamide. This intermediate is then subjected to alcoholysis using a sulfuric acid-methanol solution to yield the desired ester .
Industrial Production Methods
The industrial production of this compound typically follows the same synthetic route as described above. The process is optimized for high yield and purity, with reaction conditions carefully controlled to ensure consistent product quality. The use of mild reaction conditions and simple post-treatment steps makes this method suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-nitro-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate the substitution reactions.
Major Products
Reduction: The major product of the reduction reaction is Methyl 2-amino-4-(trifluoromethyl)benzoate.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-nitro-4-(trifluoromethyl)benzoate
- Methyl 2,4-bis(trifluoromethyl)benzoate
- Methyl 2-(trifluoromethyl)benzoate
Uniqueness
This compound is unique due to the presence of both a nitro group and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in reduction and substitution reactions, making it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
methyl 2-nitro-4-(trifluoromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO4/c1-17-8(14)6-3-2-5(9(10,11)12)4-7(6)13(15)16/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTRZKAYPKZGCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460955 | |
Record name | Methyl 2-nitro-4-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
228418-45-9 | |
Record name | Methyl 2-nitro-4-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 228418-45-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.